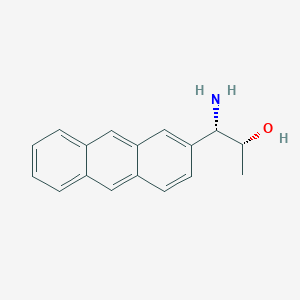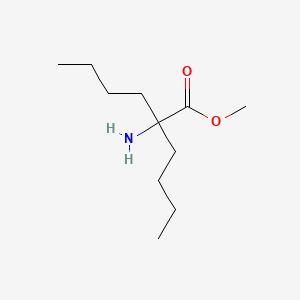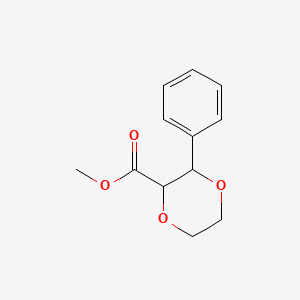
Methyl 3-phenyl-1,4-dioxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenyl-1,4-dioxane-2-carboxylate is an organic compound that belongs to the class of dioxane derivatives It features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-1,4-dioxane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of (2-methylallyl)benzene with methyl 3-oxobutanoate in the presence of catalytic amounts of manganese (III) acetate and manganese (II) acetate in glacial acetic acid at room temperature . This reaction leads to the formation of the dioxane ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group or other substituents on the dioxane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-phenyl-1,4-dioxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-1,4-dioxane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The dioxane ring structure may also interact with biological membranes and proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate
- 2-methylene-4-phenyl-1,3-dioxolane
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
Uniqueness
Methyl 3-phenyl-1,4-dioxane-2-carboxylate is unique due to its specific dioxane ring structure and the presence of a phenyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-phenyl-1,4-dioxane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-14-12(13)11-10(15-7-8-16-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
KUZJJLAQQDMIKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


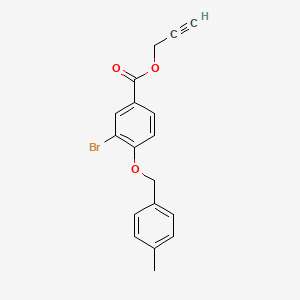
![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13022293.png)
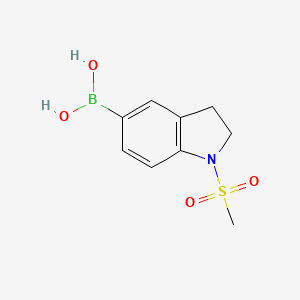
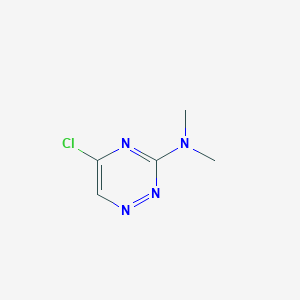
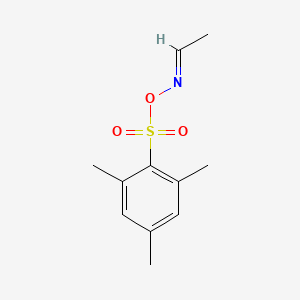
![7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13022310.png)
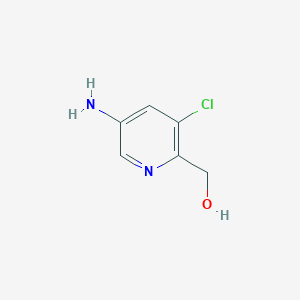

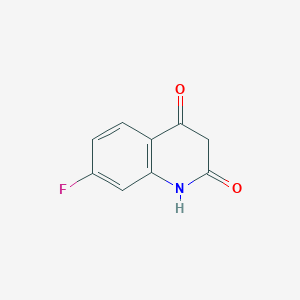
![2,2,4-Trimethylbenzo[d][1,3]dioxole](/img/structure/B13022327.png)
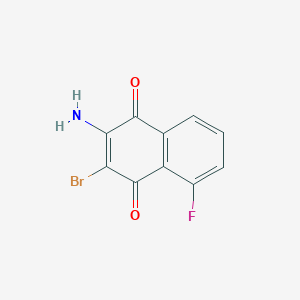
![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)
